molecular formula C12H16N2O2S B5717016 N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea

N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea

Cat. No. B5717016
M. Wt: 252.33 g/mol
InChI Key: NVNPJHUWKJIIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea (CDPTU) is a small molecule compound that has been extensively studied for its potential therapeutic applications. CDPTU belongs to the class of thiourea derivatives and is known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 and LOX are enzymes that are involved in the production of inflammatory mediators. Inhibition of these enzymes leads to a reduction in the production of inflammatory mediators, which results in the anti-inflammatory and analgesic effects of N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea has been shown to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea has several advantages for lab experiments. The compound is easy to synthesize and purify, and it is stable under normal laboratory conditions. N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea has also been shown to possess a wide range of biological activities, which make it a potential candidate for the development of new therapeutics. However, N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea also has some limitations for lab experiments. The compound has low solubility in water, which makes it difficult to administer in vivo. In addition, the mechanism of action of N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea is not fully understood, which makes it difficult to design experiments to investigate its biological effects.

Future Directions

N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea has several potential future directions for research. The compound has been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases and pain. N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea has also been shown to possess anticancer properties, which make it a potential candidate for the development of new cancer therapeutics. In addition, N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea has been shown to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea and to investigate its potential therapeutic applications.

Synthesis Methods

N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea can be synthesized by reacting cyclopropyl isocyanate with 2,4-dimethoxyaniline in the presence of thiourea. The reaction yields a white crystalline solid, which can be further purified by recrystallization. The synthesis of N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea has been reported in several research articles, and the compound has been synthesized using different methods with varying yields.

Scientific Research Applications

N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea has also been shown to possess analgesic properties, which make it a potential candidate for the treatment of pain.

properties

IUPAC Name

1-cyclopropyl-3-(2,4-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-15-9-5-6-10(11(7-9)16-2)14-12(17)13-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNPJHUWKJIIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-(2,4-dimethoxyphenyl)thiourea

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